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DL-Methotrexate-d3 Dipotassium Salt

Cat. No.: B1157436
M. Wt: 533.64
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Methotrexate (B535133) (MTX) and Deuterium-Labeled Analogues in Biomedical Science

Methotrexate (MTX), a synthetic pteridine (B1203161) derivative, is a cornerstone medication in the treatment of various cancers and autoimmune diseases like rheumatoid arthritis. numberanalytics.comresearchgate.net It primarily functions as a folic acid antagonist, inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA and RNA synthesis. nih.govnih.gov Given its potent and wide-ranging effects, understanding the precise pharmacokinetic and metabolic pathways of MTX is essential for optimizing its therapeutic use.

This is where deuterium-labeled analogues, such as DL-Methotrexate-d3 Dipotassium (B57713) Salt, come into play. These are versions of the drug molecule where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). unibestpharm.com This subtle modification provides researchers with a powerful tool to trace and quantify the drug's journey through a biological system with high precision. researchgate.net

Rationale for Isotopic Labeling, Specifically Deuteration, in Pharmacological and Bioanalytical Research

Isotopic labeling is a technique that involves the incorporation of an uncommon isotope of an element into a molecule to track its fate. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a preferred choice for this purpose due to the abundance of hydrogen in organic molecules. aptochem.com

The primary rationale for deuteration lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com This increased bond strength can make the deuterated molecule more resistant to metabolic breakdown, a process often mediated by enzymes like the cytochrome P450 (CYP) family. unibestpharm.comnih.gov By strategically replacing hydrogens at sites of metabolic activity, researchers can modulate a drug's pharmacokinetic profile, potentially leading to a longer half-life and altered clearance rates. researchgate.netnih.gov

In bioanalytical research, particularly in conjunction with mass spectrometry, deuterated compounds are invaluable as internal standards. aptochem.comtexilajournal.com Since a deuterated standard is chemically almost identical to the analyte of interest, it exhibits similar behavior during sample preparation, extraction, and chromatographic separation. aptochem.comresearchgate.net This co-elution allows for highly accurate quantification by correcting for variations in sample processing and instrument response. texilajournal.comclearsynth.com

Significance of DL-Methotrexate-d3 Dipotassium Salt as a Research Tool and Reference Standard

This compound is a stable, isotope-labeled analogue of racemic methotrexate. pharmaffiliates.com Its primary and most critical application in research is as an internal standard for the quantitative analysis of methotrexate in biological samples. pharmaffiliates.com The development of robust bioanalytical methods for methotrexate has been historically challenging due to its structural properties. nih.gov

The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays significantly enhances the accuracy and precision of methotrexate quantification. texilajournal.comnih.gov By adding a known amount of the deuterated standard to a sample, researchers can accurately determine the concentration of the non-labeled drug by comparing their respective signals in the mass spectrometer. clearsynth.com This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolism of methotrexate, which can involve several active metabolites. nih.govnih.gov

PropertyDescription
Chemical Name This compound
Synonyms N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-glutamic Acid-d3 Dipotassium Salt; DL-Amethopterin-d3 Dipotassium Salt; NSC 117356-d3 Dipotassium Salt
Molecular Formula C₂₀H₁₇D₃K₂N₈O₅
Molecular Weight 533.64 g/mol
Appearance Yellow Solid
Primary Application Isotope-labeled analogue of Racemic Methotrexate, used as an internal standard in bioanalytical methods.
Table based on data from Pharmaffiliates. pharmaffiliates.com

Overview of Deuterated Compound Applications in Modern Research

The application of deuterated compounds extends far beyond their use as internal standards. The ability of deuteration to alter metabolic pathways has opened new avenues in drug discovery and development. nih.gov By improving a drug's metabolic stability, researchers can potentially reduce dosing frequency and minimize the formation of toxic metabolites. unibestpharm.comresearchgate.net

Deutetrabenazine, a deuterated version of tetrabenazine, was the first deuterated drug to receive FDA approval, demonstrating the therapeutic potential of this strategy. researchgate.netnih.gov Ongoing clinical trials are evaluating other deuterated compounds for various diseases. nih.gov This "deuterium switch" approach, where a hydrogen is replaced with deuterium in a known drug, can lead to new chemical entities with improved pharmacokinetic profiles. nih.gov

Furthermore, deuterated compounds are instrumental in mechanistic studies, allowing scientists to elucidate complex biochemical and metabolic pathways. assumption.edu The precision afforded by these labeled molecules is critical for advancing our understanding of drug action and interaction within biological systems.

Properties

Molecular Formula

C₂₀H₁₇D₃K₂N₈O₅

Molecular Weight

533.64

Synonyms

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-glutamic Acid-d3 Dipotassium Salt;  DL-Amethopterin-d3 Dipotassium Salt;  NSC 117356-d3 Dipotassium Salt

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Dl Methotrexate D3 Dipotassium Salt

Strategies for Deuterium (B1214612) Introduction into the Methotrexate (B535133) Molecular Structure

The defining feature of DL-Methotrexate-d3 dipotassium (B57713) salt is the incorporation of three deuterium atoms. This isotopic labeling is strategically placed on the N-methyl group of the p-aminobenzoyl moiety. The formal name, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-L-glutamic acid, dipotassium salt, explicitly denotes this position. caymanchem.com

The rationale for placing the deuterium atoms on the methyl group is rooted in the kinetic isotope effect. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond. nih.govbeilstein-journals.org While this effect can be exploited to improve the metabolic stability of therapeutic drugs, for an internal standard, the key is to have a stable, non-exchangeable label that minimally affects the chromatographic behavior but is clearly distinguishable by mass spectrometry. nih.govmedchemexpress.com

Chemical Synthesis Pathways for Deuterated Methotrexate Derivatives

The synthesis of methotrexate analogs is a well-established field, often involving a multi-step process. nih.govgoogle.comnih.gov A common approach involves the coupling of three key fragments: a pteridine (B1203161) derivative, a p-aminobenzoic acid derivative, and glutamic acid. google.comresearchgate.net

For the synthesis of DL-Methotrexate-d3, a deuterated starting material is introduced at the appropriate step. The synthesis typically proceeds by reacting 2,4-diamino-6-bromomethylpteridine with a deuterated form of the p-aminobenzoyl-L-glutamic acid side chain. nih.govresearchgate.net Specifically, a deuterated version of p-(N-methylamino)benzoyl-L-glutamic acid, where the methyl group is CD3, would be used. This key intermediate can be synthesized using commercially available deuterated methylating agents.

An alternative strategy involves the direct alkylation of a precursor molecule. For instance, N-(p-aminobenzoyl)-L-glutamic acid could be reacted with a deuterated methylating agent to introduce the N-CD3 group, followed by coupling with the pteridine moiety. nih.gov The final step in preparing the dipotassium salt involves reacting the free acid form of DL-Methotrexate-d3 with two equivalents of a potassium base, such as potassium hydroxide, in a suitable solvent. lgcstandards.com

Purification and Spectroscopic Characterization of DL-Methotrexate-d3 Dipotassium Salt

Following synthesis, purification is critical to remove unreacted starting materials, non-deuterated methotrexate, and other byproducts. google.com Techniques such as column chromatography, including affinity chromatography and ion-exchange chromatography like DEAE-cellulose, are commonly employed. nih.govnih.gov High-performance liquid chromatography (HPLC) is also a standard method for both purification and purity assessment.

Spectroscopic methods are indispensable for confirming the structure and identity of the final product.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the deuterated compound. For DL-Methotrexate-d3, the expected molecular weight will be three mass units higher than that of non-deuterated methotrexate. nih.gov Tandem mass spectrometry (MS/MS) is used to further confirm the location of the deuterium atoms by analyzing the fragmentation pattern. nih.gov The mass transition monitored for Methotrexate-d3 is often m/z 458.2 > 311.2, compared to m/z 455.2 > 308.2 for unlabeled methotrexate. nih.gov

Infrared (IR) and Raman Spectroscopy: These techniques can provide additional structural information. For instance, the C-D stretching vibrations will appear at a lower frequency compared to the C-H stretching vibrations, offering further evidence of deuteration. nih.gov

Isotopic Purity Assessment and Stability Considerations of Deuterated Analogs

The utility of this compound as an internal standard is highly dependent on its isotopic purity. caymanchem.com This refers to the percentage of molecules that contain the desired number of deuterium atoms. High isotopic purity is essential to prevent interference with the quantification of the non-deuterated analyte. google.com Isotopic purity is typically determined by mass spectrometry, which can distinguish between molecules with different numbers of deuterium atoms (d0, d1, d2, d3). caymanchem.com A purity of ≥99% deuterated forms is often required for analytical standards. caymanchem.com

Advanced Analytical Methodologies Utilizing Dl Methotrexate D3 Dipotassium Salt

Mass Spectrometry (MS) Based Quantification Techniques

Mass spectrometry has become the gold standard for methotrexate (B535133) quantification due to its high sensitivity and specificity, largely supplanting older methods like immunoassays which can suffer from cross-reactivity with metabolites. nih.gov The incorporation of DL-Methotrexate-d3 as an internal standard is fundamental to the robustness of these MS-based techniques. eur.nl

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov It is widely used for the determination of methotrexate in complex biological matrices like plasma and serum. jlabphy.orgnih.gov The development of a reliable LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Effective chromatographic separation is crucial to resolve methotrexate and its metabolites from endogenous matrix components, thereby minimizing ion suppression and ensuring accurate quantification. Reversed-phase chromatography is the most common approach.

Researchers have successfully employed various C18 columns, which are known for their robustness and versatility in separating a wide range of analytes. nih.govresearchgate.net The selection of the mobile phase is equally critical. Typically, a gradient elution using a combination of an aqueous phase and an organic solvent like methanol (B129727) or acetonitrile (B52724) is used. nih.gov The aqueous phase is often acidified with formic acid to improve peak shape and enhance ionization efficiency in positive ion mode. nih.govnih.gov Alternatively, buffers like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate can be used. eur.nlresearchgate.net The optimization of the gradient profile, flow rate, and column temperature is essential to achieve a short run time while maintaining adequate separation. nih.govjlabphy.org

Table 1: Examples of Optimized Chromatographic Parameters for Methotrexate Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Agilent ZORBAX C18 (2.1 × 100 mm, 3.5 µm) nih.gov Synergi Hydro-RP (50 mm × 2.0 mm, 2.5 µm) researchgate.netresearchgate.net Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) eur.nl
Mobile Phase A 0.2% Formic Acid in Water nih.gov 5 mM Ammonium Formate with 0.2% Formic Acid researchgate.net 10 mM Ammonium Bicarbonate eur.nl
Mobile Phase B Methanol nih.gov Acetonitrile researchgate.netresearchgate.net Methanol eur.nl
Flow Rate 0.3 mL/min nih.gov 0.5 mL/min researchgate.net Not Specified
Column Temp. 35°C nih.gov 40°C researchgate.netresearchgate.net Not Specified

| Elution Type | Gradient nih.gov | Gradient researchgate.net | Isocratic (21% Methanol) eur.nl |

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this application, typically operated in positive ion mode, which generates protonated molecular ions [M+H]⁺. eur.nljlabphy.org

For quantification, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. nih.gov This process is highly specific and significantly reduces chemical noise. The MRM transition for methotrexate is consistently reported as m/z 455.x → 308.x. eur.nlnih.govjlabphy.orgnih.gov Correspondingly, the transition for the internal standard, DL-Methotrexate-d3, is m/z 458.x → 311.x, reflecting the +3 Da mass shift from the deuterium (B1214612) labels. eur.nlnih.govnih.gov Optimization of MS parameters such as capillary voltage, gas temperatures (nebulizing and desolvation), gas flows, and collision energy is vital to maximize the signal intensity for these specific transitions. nih.govnih.gov

Table 2: Optimized ESI-MRM Parameters for Methotrexate and DL-Methotrexate-d3

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference
Methotrexate 455.1 308.1 13 nih.gov
DL-Methotrexate-d3 458.2 311.1 17 nih.gov
Methotrexate 455.2 308.2 20 eur.nl
DL-Methotrexate-d3 458.2 311.2 20 eur.nl
Methotrexate 455.2 308.1 40 nih.gov

While less common than LC-ESI-MS/MS for this specific application, Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a triple quadrupole mass spectrometer offers a high-throughput alternative. nih.gov In this technique, the sample is co-crystallized with a matrix on a target plate and ionized by a laser beam. An isotope dilution MALDI-MS/MS method has been developed for the ultrafast and selective quantification of methotrexate and its metabolite, 7-hydroxymethotrexate, in human plasma. nih.gov

This high-throughput method also utilizes DL-Methotrexate-d3 as the internal standard. The selected reaction monitoring (SRM) transitions are identical to those used in LC-MS/MS: m/z 455.2→308.2 for methotrexate and m/z 458.2→311.2 for methotrexate-d3. nih.gov The method demonstrated excellent sensitivity, with a lower limit of quantification (LLOQ) of 1 nmol/L, and was successfully cross-validated against a fluorescence polarization immunoassay, showing superior analyte specificity. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be invaluable for the identification of unknown metabolites. When studying drug metabolism, HRMS can distinguish between compounds with very similar nominal masses.

The use of a deuterated standard like DL-Methotrexate-d3 is particularly advantageous in this context. In HRMS analysis, the mass difference between the parent drug and its metabolites will be mirrored by the mass difference between the deuterated standard and its corresponding deuterated metabolites. This creates a distinct isotopic pattern that acts as a powerful filter for identifying drug-related compounds in a complex dataset. For instance, in an analysis of methotrexate and its metabolites like 7-hydroxymethotrexate (7-OHMTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA), the presence of the corresponding deuterated internal standards (MTX-d3 and ¹³C²H₃-7-OHMTX) provides unequivocal confidence in the identification of the analyte peaks. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte (e.g., DL-Methotrexate-d3 Dipotassium (B57713) Salt) to the sample at the earliest stage of the workflow. eur.nlnih.gov

This labeled internal standard behaves almost identically to the endogenous (unlabeled) analyte throughout the entire analytical process, including extraction, derivatization, and ionization. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, one can calculate the exact concentration of the analyte in the original sample, effectively canceling out most sources of analytical error. This approach has been used to develop a candidate Reference Measurement Procedure (RMP) for methotrexate, ensuring traceability and comparability of results between different laboratories and methods. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Role of DL-Methotrexate-d3 Dipotassium Salt as an Internal Standard in Bioanalytical Assays

In the realm of bioanalysis, particularly in pharmacokinetic and therapeutic drug monitoring studies, the accuracy and reliability of quantitative measurements are paramount. This compound, a stable isotope-labeled analog of Methotrexate, serves as an ideal internal standard in bioanalytical assays. pharmaffiliates.com Its utility stems from its near-identical physicochemical properties to the analyte of interest, Methotrexate, while being distinguishable by mass spectrometry. aptochem.comscienceopen.com

The fundamental principle behind using a deuterated internal standard like this compound is to account for variability that can be introduced during sample preparation and analysis. aptochem.com This includes variations in extraction efficiency, injection volume, and ionization efficiency in the mass spectrometer. aptochem.com Because the internal standard and the analyte behave almost identically during these processes, any loss or variation experienced by the analyte will be mirrored by the internal standard. This allows for accurate quantification of the analyte by comparing its peak area to that of the known concentration of the internal standard. The use of such standards significantly enhances the robustness and throughput of bioanalytical methods. aptochem.com

Method Validation Criteria (e.g., Specificity, Linearity, Precision, Accuracy, Recovery, Matrix Effect, Stability)

To ensure the reliability of bioanalytical data, methods employing this compound as an internal standard must undergo rigorous validation. This process adheres to strict criteria set forth by regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.govnih.gov

Specificity and Selectivity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites, concomitant medications, and endogenous substances. fda.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and the internal standard. fda.gov

Linearity: The assay must demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. nih.gov A calibration curve is constructed using a series of standards of known concentrations. au.dk For acceptance, the correlation coefficient (r²) of the calibration curve should typically be greater than 0.99. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. fda.govau.dk The precision, expressed as the coefficient of variation (CV), should generally not exceed 15% (20% at the lower limit of quantification), and the accuracy should be within 85-115% (80-120% at the LLOQ). au.dknih.gov

Recovery: This parameter measures the efficiency of the extraction process. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. nih.gov While 100% recovery is not essential, it must be consistent and reproducible across the concentration range. au.dk

Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix. fda.gov It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of a neat standard solution. A stable isotope-labeled internal standard like this compound is crucial for compensating for these effects. scienceopen.com

Stability: The stability of the analyte and the internal standard in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. fda.gov

Below is an interactive table summarizing typical method validation acceptance criteria:

Table 1: Typical Method Validation Acceptance Criteria

Parameter Acceptance Criteria
Specificity No significant interference at the retention time of the analyte and internal standard.
Linearity (r²) ≥ 0.99
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%) 85% - 115% (80% - 120% at LLOQ)
Recovery Consistent, precise, and reproducible.
Matrix Effect Within acceptable limits, compensated by the internal standard.

| Stability | No significant degradation under tested conditions. |

Quality Control and Assurance in Deuterated Standard Applications

Maintaining the integrity of bioanalytical results relies heavily on robust quality control (QC) and quality assurance (QA) practices, especially when using deuterated internal standards. A key aspect is the purity of the deuterated standard itself. The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower end of the calibration range. tandfonline.com Therefore, the isotopic purity of this compound must be high, and its contribution to the analyte signal should be assessed and accounted for.

QC samples are prepared independently from the calibration standards and are analyzed with each batch of study samples to monitor the performance of the method. fda.gov These QC samples are typically prepared at low, medium, and high concentrations within the calibration range. bioanalysis-zone.com The acceptance of an analytical run is contingent upon the results of these QC samples falling within the pre-defined accuracy and precision limits. au.dk

Furthermore, standard operating procedures (SOPs) must be in place for all aspects of the bioanalytical process, including sample handling, method validation, and data analysis. These SOPs ensure consistency and traceability of the analytical process. Regular audits and proficiency testing are also integral parts of a comprehensive QA program.

Chromatographic Techniques for Purity and Quantitative Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of modern bioanalysis for the separation and quantification of drugs like Methotrexate and their deuterated internal standards. scienceopen.comnih.gov These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. sielc.com

HPLC has been widely employed for the analysis of Methotrexate in various biological matrices. nih.govresearchgate.net A typical HPLC method for Methotrexate might use a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. sielc.com Detection is often achieved using UV-visible spectroscopy, typically in the range of 302-307 nm. nih.govresearchgate.net

UPLC, a more recent advancement, utilizes columns with smaller particle sizes (less than 2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov The enhanced separation efficiency of UPLC is particularly beneficial in complex biological matrices, where it can better resolve the analyte from potential interferences. nih.gov Both HPLC and UPLC are frequently coupled with tandem mass spectrometry (MS/MS) for highly sensitive and specific detection, a technique where this compound plays its crucial role as an internal standard. nih.govnih.gov

The choice between HPLC and UPLC often depends on the specific requirements of the assay, such as the desired throughput and sensitivity. For high-throughput clinical applications, the speed of UPLC can be a significant advantage. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Positional Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of chemical compounds, including isotopically labeled standards like this compound. NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within a molecule. researchgate.net

Deuterium NMR (²H NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a specialized NMR technique that directly observes the deuterium nuclei in a molecule. wikipedia.org This makes it exceptionally useful for confirming the position and extent of deuterium labeling in compounds like this compound. sigmaaldrich.comhuji.ac.il While proton (¹H) NMR is the most common NMR experiment, in highly deuterated compounds, the residual proton signals can be very weak, making ¹H NMR less informative for confirming deuteration. sigmaaldrich.com

²H NMR spectra provide a direct signal for each deuterium atom in the molecule, and the chemical shifts are virtually identical to those in ¹H NMR, aiding in assignment. huji.ac.il However, deuterium signals are typically broader than proton signals. huji.ac.il A key advantage of ²H NMR is the ability to use non-deuterated solvents, which simplifies sample preparation. sigmaaldrich.com The primary application of ²H NMR in the context of this compound is to verify that the deuterium atoms are located at the intended positions on the molecule and to determine the isotopic enrichment. wikipedia.orgsigmaaldrich.com

Multi-Nuclear NMR for Deuterated Compounds

Beyond ¹H and ²H NMR, multi-nuclear NMR techniques, such as Carbon-13 (¹³C) NMR and Nitrogen-15 (¹⁵N) NMR, can provide further structural confirmation for deuterated compounds. huji.ac.il The chemical shift ranges for different isotopes of the same element are nearly identical, allowing for structural comparisons. huji.ac.il

For instance, ¹³C NMR can be used to probe the carbon skeleton of this compound. The coupling between carbon and deuterium (C-D) can be observed, providing additional evidence for the location of the deuterium labels. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can correlate the signals of directly bonded nuclei, like ¹H and ¹³C, or in this specific case, could be adapted to correlate ²H and ¹³C, definitively confirming the site of deuteration. researchgate.net These advanced NMR methods are crucial for the complete characterization and quality control of isotopically labeled standards, ensuring their suitability for use in demanding bioanalytical applications. nih.gov

Below is an interactive data table listing the compound names mentioned in this article.

Table 2: Compound Names

Compound Name
This compound
Methotrexate
Acetonitrile

Mechanistic Investigations and Research Applications of Deuterated Methotrexate

Elucidating Enzyme Kinetics and Binding Dynamics with Deuterium (B1214612) Isotope Effects

The substitution of hydrogen with deuterium can subtly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step. nih.gov Since deuterium forms a stronger bond with carbon than hydrogen, reactions involving the breaking of a C-D bond proceed more slowly.

Researchers leverage this principle using DL-Methotrexate-d3 Dipotassium (B57713) Salt to investigate the metabolic pathways of methotrexate (B535133). Enzymes, such as those from the cytochrome P450 (P450) superfamily or aldehyde oxidase, are often involved in drug metabolism through oxidative processes that include C-H bond cleavage. nih.govnih.gov By comparing the metabolic rate of standard methotrexate with its deuterated counterpart, scientists can determine if C-H bond cleavage at the labeled position is a rate-determining step in its enzymatic breakdown. nih.gov A significant KIE (a slower rate for the deuterated compound) provides strong evidence for the specific mechanism of enzymatic action. This knowledge is crucial for understanding potential drug-drug interactions, predicting metabolic stability, and designing new drug analogs with improved pharmacokinetic profiles. nih.gov

Table 1: Principle of Deuterium Isotope Effect in Enzyme Kinetics

Parameter Description Implication for DL-Methotrexate-d3
Reaction Step Cleavage of a C-H or C-D bond by a metabolic enzyme. The d3 label is on the N-methyl group of the methotrexate molecule.
Bond Energy The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. More energy is required to break the C-D bond.
Kinetic Isotope Effect (KIE) The ratio of the rate constant for the non-deuterated substrate to the deuterated substrate (kH/kD). If N-demethylation is a key metabolic step, the rate for DL-Methotrexate-d3 will be slower than for unlabeled methotrexate, resulting in a KIE > 1.

| Research Application | Identifies rate-limiting steps in drug metabolism and clarifies enzymatic mechanisms. | Helps to understand the contribution of specific enzymes to methotrexate clearance. nih.govnih.gov |

Cellular Pharmacokinetics and Intracellular Disposition Studies

The efficacy of methotrexate is critically dependent on its concentration and persistence within target cells. DL-Methotrexate-d3 Dipotassium Salt acts as a powerful tracer to study these complex cellular dynamics.

Methotrexate enters cells primarily through a single, high-affinity carrier-mediated system known as the reduced folate carrier (RFC). nih.govnih.gov This process is saturable, meaning there is a maximum rate at which the drug can be transported into the cell. In contrast, methotrexate efflux is more complex, involving at least three distinct routes. nih.gov These include:

Efflux via the same methotrexate influx carrier. nih.gov

A route sensitive to inhibition by bromosulfophthalein. nih.govnih.gov

A probenecid-sensitive route that appears to be energy-dependent, as its activity is influenced by cellular ATP levels. nih.gov

Using the deuterated form allows for precise quantification of influx and efflux rates in various cell lines, such as the human lymphoblastic cell line CCRF-CEM. nih.gov Researchers can incubate these cells with this compound and measure its intracellular concentration over time using mass spectrometry. This stable isotope-labeled approach enables clear differentiation of the administered drug from any endogenous cellular components, facilitating the accurate determination of key transport parameters.

Table 2: Methotrexate Transport Kinetics in CCRF-CEM Cells

Transport Parameter Value Significance
Influx Kt (Anion-Deficient Buffer) 0.8 µM Represents the substrate concentration at which influx is at half its maximum velocity, indicating high affinity. nih.gov
Influx Kt (Saline Buffer) 4.6 µM Shows that the presence of other anions can compete with and reduce the affinity of methotrexate for the transporter. nih.gov
Influx Vmax 4.3 pmol/min/mg protein The maximum rate of methotrexate uptake into the cells. nih.gov

| Efflux Routes Identified | 3 | Demonstrates the complexity of mechanisms that cells use to export the drug, which can contribute to drug resistance. nih.gov |

Once inside the cell, methotrexate is converted into methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). nih.govnih.gov This process involves the addition of multiple glutamate (B1630785) residues to the methotrexate molecule. Polyglutamylation is a critical step for the drug's activity and retention, as the larger, more negatively charged MTX-PGs are poor substrates for efflux transporters and are thus trapped within the cell. plos.org These long-lived metabolites are potent inhibitors of various folate-dependent enzymes. nih.gov

By using this compound, researchers can trace the metabolic fate of the parent drug within the cell. Following cell lysis and fractionation, highly sensitive LC-MS/MS methods can quantify the levels of the deuterated parent compound and its various polyglutamated forms (e.g., MTX-PG2, MTX-PG3) in different subcellular compartments, such as the cytosol and lysosomes. plos.org This provides a detailed map of the drug's intracellular disposition and helps explain how factors like FPGS and γ-glutamyl hydrolase (GGH)—the enzyme that removes glutamate residues—modulate its cellular pharmacokinetics and ultimate efficacy. nih.gov

Role in Target Engagement and Occupancy Research

A central question in pharmacology is whether a drug is reaching and binding to its intended molecular target. The primary intracellular target of methotrexate is the enzyme dihydrofolate reductase (DHFR). nih.gov this compound is an invaluable tool for quantifying this target engagement.

In these studies, cells or tissues are treated with the deuterated drug. Afterward, the biological material is processed to separate the protein-bound drug from the unbound drug. Using mass spectrometry, the amount of DL-Methotrexate-d3 bound to its DHFR target can be measured with high precision. This allows researchers to calculate the target occupancy—the percentage of DHFR molecules that are bound by the drug at a given concentration and time point. This information is vital for establishing a direct link between the concentration of a drug, its binding to the target, and the resulting biological effect (the pharmacokinetic/pharmacodynamic relationship).

Applications in Preclinical Drug Development and Lead Optimization

Preclinical studies in animal models are a cornerstone of drug development, providing essential data before a drug can be tested in humans. mdpi.com

This compound is utilized in preclinical efficacy studies, particularly in animal models of inflammatory diseases like rheumatoid arthritis. nih.govnih.gov For instance, in rat models of adjuvant-induced arthritis, low doses of methotrexate have been shown to suppress inflammation and joint destruction. nih.gov

By administering the deuterated compound, researchers can conduct detailed pharmacokinetic (PK) studies in these models. Blood and tissue samples can be collected at various time points to measure the concentration of the parent drug and its metabolites. The stable isotope label ensures that the measurements are highly accurate and specific. This allows for the construction of robust PK/PD models that correlate drug exposure in the plasma and at the site of inflammation (e.g., the joints) with therapeutic outcomes, such as reduced paw swelling or lower levels of inflammatory markers. mdpi.com These studies are critical for optimizing dosing regimens and understanding the therapeutic window of new drug candidates. researchgate.net

Table 3: Example of a Preclinical Study Design Using Deuterated Methotrexate

Study Component Description
Animal Model Rats with adjuvant- or streptococcal cell wall-induced arthritis. nih.gov
Test Article This compound administered orally or parenterally.
Pharmacokinetic Sampling Serial blood and tissue (e.g., synovium, liver) collection to measure drug and metabolite concentrations via LC-MS/MS.
Efficacy Endpoints Measurement of joint inflammation, paw volume, and biomarkers (e.g., IL-1, IL-2). nih.gov

| Objective | To establish a quantitative relationship between drug exposure (pharmacokinetics) and the anti-inflammatory effect (pharmacodynamics). |

Biomarker Discovery and Validation using Deuterated Compounds

The pursuit of personalized medicine relies heavily on the discovery and validation of robust biomarkers that can predict a patient's response to treatment. In the context of methotrexate (MTX) therapy, identifying such biomarkers is crucial for optimizing efficacy and minimizing toxicity. Deuterated compounds, particularly this compound, have become indispensable tools in this endeavor. Their primary utility lies in their application as internal standards for analytical methods, which enables the precise and accurate quantification of methotrexate and its metabolites, as well as other potential biomarkers, in complex biological samples.

The integration of stable isotope-labeled compounds with advanced analytical techniques like mass spectrometry (MS) has significantly advanced the mechanistic investigation of cellular metabolism and the identification of new biomarkers. nih.gov This approach, often termed stable isotope-labeling metabolomics, provides solutions to major challenges in the field, including metabolite identification, absolute quantification, and metabolic flux analysis. nih.gov

Deuterated compounds are particularly favored as internal standards in mass spectrometry because their chemical and physical properties are nearly identical to their non-deuterated (endogenous) counterparts. However, they are distinguishable by their slightly higher mass. This allows them to be added to a biological sample at the beginning of the analytical process, co-eluting with the analyte of interest and experiencing the same sample preparation variations and matrix effects during analysis. thermofisher.com By normalizing the signal of the endogenous analyte to that of the known concentration of the deuterated internal standard, researchers can achieve highly accurate and reproducible quantification, which is essential for validating a biomarker. thermofisher.com Methotrexate-d3 is frequently used for this purpose in the therapeutic drug monitoring of methotrexate. cerilliant.comsigmaaldrich.comcaymanchem.com

Detailed Research Findings in Biomarker Validation

The validation of biomarkers for methotrexate response often involves the development of sensitive and specific bioanalytical methods. DL-Methotrexate-d3 plays a central role in these methods, ensuring their accuracy and reliability.

Several studies have developed and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for the simultaneous determination of methotrexate and its key metabolites, such as 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA). researchgate.netnih.gov These metabolites themselves are important biomarkers, as their levels can correlate with therapeutic efficacy and toxicity. In these studies, Methotrexate-d3 serves as the ideal internal standard for the quantification of methotrexate. researchgate.netnih.gov

For instance, one validated UHPLC-MS/MS assay demonstrated linearity over a concentration range of 0.05–10 μM for MTX. The method showed high precision, with intra‐ and inter‐day imprecision of less than 6.00%, and inaccuracies ranging from –7.38% to 7.83%. researchgate.net The stability and consistency of the assay were confirmed by the consistent recovery and matrix effect when normalized by the Methotrexate-d3 internal standard. researchgate.net

Another critical application is in monitoring the intracellular concentrations of methotrexate polyglutamates (MTX-PGs), which are active metabolites that significantly contribute to the drug's efficacy. A novel HPLC-MS/MS method was developed to simultaneously measure different MTX-PGs in erythrocytes, using stable isotope-labeled internal standards to ensure accuracy. nih.gov This method achieved a linear range of 2.0 to 500.0 nmol/L for each metabolite with high precision and accuracy, making it suitable for routine monitoring in patients to guide individualized treatment. nih.gov

The table below summarizes the parameters from a validated LC-MS/MS method for the determination of MTX and its metabolites in human plasma, highlighting the role of deuterated internal standards.

Table 1: Performance Characteristics of a Validated LC-MS/MS Assay for MTX and its Metabolites

This table is interactive. Use the search bar to filter results.

AnalyteInternal StandardLinearity Range (µM)Lower Limit of Quantification (LLOQ) (µM)Inter-day Accuracy (%)Inter-day Precision (%CV)
Methotrexate (MTX)Methotrexate-d30.0022 - 5.50.002297.3 - 105.04.0 - 10.3
7-Hydroxymethotrexate (7-OHMTX)¹³C²H₃-7-OHMTX0.0085 - 210.008598.6 - 101.93.5 - 9.0
2,4-diamino-N¹⁰-methylpteroic acid (DAMPA)¹³C²H₃-7-OHMTX0.0031 - 7.70.003196.6 - 104.94.7 - 12.4
Data sourced from Jansen et al. (2018) nih.gov

Biomarker Discovery through Metabolomics

Beyond validating known biomarkers like drug and metabolite levels, deuterated compounds are instrumental in the discovery of novel biomarkers. Metabolomic profiling, which aims to measure a wide array of small molecules in a biological sample, is a powerful tool for this purpose. nih.gov When used in studies comparing methotrexate responders to non-responders, this approach can identify metabolites that are predictive of treatment outcomes.

In such discovery-focused studies, stable isotope-labeled standards are crucial for ensuring the quality and comparability of data across different patient samples. thermofisher.com While a full suite of labeled standards for every metabolite is often not feasible, the inclusion of representative standards, such as this compound for the drug itself, helps to anchor the dataset and assess the analytical performance.

A study applying plasma metabolomic profiling to rheumatoid arthritis patients initiating methotrexate therapy identified 19 metabolites in pretreatment plasma that were significantly different between responders and non-responders. nih.gov The findings from such exploratory studies, made more reliable through the principles of stable isotope dilution, can then be developed into targeted assays for new predictive biomarkers. These new biomarker assays would, in turn, be validated using specifically synthesized deuterated standards for the newly identified compounds, demonstrating the cyclical and foundational role of deuterated compounds in the biomarker pipeline.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing DL-Methotrexate-d3 Dipotassium Salt with high isotopic purity?

  • Methodological Answer : Synthesis should involve deuterium exchange reactions under controlled pH and temperature to ensure isotopic integrity. Characterization requires tandem mass spectrometry (LC-MS/MS) combined with nuclear magnetic resonance (NMR) to verify deuterium incorporation (>98% purity). Stability testing under varying storage conditions (e.g., -80°C vs. 4°C) should use accelerated degradation studies monitored via HPLC-UV .

Q. How can researchers validate the stability of this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Spike known concentrations into plasma/serum and incubate at 37°C for 24–72 hours. Quantify degradation using internal standards (e.g., non-deuterated methotrexate) via LC-MS/MS. Compare recovery rates against freshly prepared controls. Adjust matrix pH to 7.4 to mimic physiological conditions and assess esterase activity impacts .

Q. What are the critical parameters for optimizing cellular uptake assays using DL-Methotrexate-d3 in cancer cell lines?

  • Methodological Answer : Pre-equilibrate cells in folate-free media for 24 hours to deplete endogenous folate receptors. Use competitive uptake assays with fluorescent probes (e.g., FITC-labeled methotrexate) to quantify receptor-mediated vs. passive diffusion. Validate with siRNA knockdown of RFC1 (reduced folate carrier) to isolate transport mechanisms .

Advanced Research Questions

Q. How can isotopic effects of deuterium in DL-Methotrexate-d3 influence binding affinity to dihydrofolate reductase (DHFR)?

  • Methodological Answer : Perform isothermal titration calorimetry (ITC) to compare binding thermodynamics of deuterated vs. non-deuterated forms. Use molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding and hydrophobic interactions at the DHFR active site. Validate with enzymatic inhibition assays under pseudo-first-order conditions .

Q. What strategies resolve contradictions in reported cytotoxicity data for DL-Methotrexate-d3 across different cancer models?

  • Methodological Answer : Conduct meta-analysis of published IC₅₀ values, stratifying by cell line origin (e.g., leukemia vs. solid tumors) and folate receptor expression levels. Replicate conflicting studies using standardized protocols (e.g., identical media folate concentrations). Apply machine learning (e.g., random forest models) to identify confounding variables like efflux pump activity .

Q. How to design a pharmacokinetic-pharmacodynamic (PK-PD) model for DL-Methotrexate-d3 that accounts for tissue-specific deuterium exchange?

  • Methodological Answer : Use compartmental modeling with isotopic tracing (e.g., deuterium-labeled urine metabolites) to track exchange rates. Incorporate mass balance equations for deuterium loss in high-turnover tissues (e.g., liver). Validate with PET imaging using ¹⁸F-labeled analogs to correlate tissue distribution with deuterium retention .

Data Contradiction Analysis

Q. How to address discrepancies in reported LC-MS/MS detection limits for DL-Methotrexate-d3 in complex matrices?

  • Methodological Answer : Compare extraction methods: protein precipitation vs. solid-phase extraction (SPE). Use matrix-matched calibration curves to correct for ion suppression/enhancement. Cross-validate with orthogonal techniques like capillary electrophoresis (CE-MS). Report limits of detection (LOD) with confidence intervals from triplicate analyses .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in deuterated methotrexate studies?

  • Methodological Answer : Include (1) non-deuterated analogs to benchmark isotopic effects, (2) solvent controls (e.g., DMSO stability tests), and (3) biological controls (e.g., DHFR-null cell lines). Document deuterium content batch-to-batch via elemental analysis and NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.